1-(1H-indazol-1-yl)propan-2-ol
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Overview
Description
1-(1H-indazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-nitrobenzylamines with hydrazine, followed by reduction and subsequent functionalization to introduce the propanol group .
Industrial Production Methods: Industrial production methods for this compound may involve the use of transition metal-catalyzed reactions to improve yield and selectivity. For example, copper-catalyzed cyclization reactions have been employed to synthesize indazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group in precursor compounds can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-(1H-indazol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1H-indazole: The parent compound without the propanol side chain.
2H-indazole: A structural isomer with different electronic properties.
Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.
Uniqueness: 1-(1H-indazol-1-yl)propan-2-ol is unique due to the presence of the propanol side chain, which can influence its solubility, reactivity, and biological activity. This structural modification can enhance its potential as a therapeutic agent or functional material compared to its parent compound, 1H-indazole .
Properties
CAS No. |
1270737-62-6 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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